1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene is a complex organic compound characterized by its unique cyclopropene ring structure substituted with methyl and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a dibenzylideneacetone derivative with a sulfur-containing reagent under controlled conditions to introduce the methylsulfanyl group. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropene ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available benzene derivatives. The process includes the formation of the cyclopropene ring followed by the introduction of the methyl and methylsulfanyl groups through selective functionalization reactions. The use of catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene involves its interaction with molecular targets through its functional groups. The cyclopropene ring and methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved may include electrophilic and nucleophilic reactions, depending on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
1,1’-[3-Methyl-3-(methylsulfanyl)cyclopropane-1,2-diyl]dibenzene: Similar structure but with a cyclopropane ring instead of cyclopropene.
1,1’-[3-Methyl-3-(methylsulfanyl)cyclobutane-1,2-diyl]dibenzene: Contains a cyclobutane ring.
1,1’-[3-Methyl-3-(methylsulfanyl)cyclopentane-1,2-diyl]dibenzene: Contains a cyclopentane ring.
Uniqueness
1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene is unique due to its cyclopropene ring, which imparts distinct reactivity and properties compared to its cyclopropane, cyclobutane, and cyclopentane analogs
Properties
CAS No. |
95616-11-8 |
---|---|
Molecular Formula |
C17H16S |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
(3-methyl-3-methylsulfanyl-2-phenylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C17H16S/c1-17(18-2)15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
NKUJMFBFPXKSBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.